2,2-difluoro-2-(trifluoromethoxy)acetamide
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Overview
Description
2,2-difluoro-2-(trifluoromethoxy)acetamide is a fluorinated organic compound known for its unique chemical properties. The presence of both difluoro and trifluoromethoxy groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(trifluoromethoxy)acetamide typically involves the reaction of 2,2-difluoro-2-(trifluoromethoxy)acetic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the presence of a catalyst or a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and other parameters to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-2-(trifluoromethoxy)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and thiolates.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Hydrolysis Conditions: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
The major products formed from these reactions include substituted amides, acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-difluoro-2-(trifluoromethoxy)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(trifluoromethoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluoro-2-(trifluoromethoxy)acetic acid
- 2,2,2-trifluoro-N,N-dimethylacetamide
- 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid
Uniqueness
2,2-difluoro-2-(trifluoromethoxy)acetamide is unique due to the combination of difluoro and trifluoromethoxy groups, which impart distinct chemical properties such as high stability, reactivity, and the ability to form strong interactions with biological targets. This makes it particularly valuable in applications where these properties are desired .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 2,2-difluoro-2-(trifluoromethoxy)acetamide can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "2,2-difluoroacetic acid", "trifluoromethanol", "thionyl chloride", "ammonia", "sodium hydroxide", "acetic anhydride" ], "Reaction": [ "Step 1: Conversion of 2,2-difluoroacetic acid to 2,2-difluoroacetyl chloride using thionyl chloride", "Step 2: Conversion of trifluoromethanol to trifluoromethoxytrifluoromethane using thionyl chloride", "Step 3: Reaction of 2,2-difluoroacetyl chloride with trifluoromethoxytrifluoromethane to form 2,2-difluoro-2-(trifluoromethoxy)acetyl chloride", "Step 4: Conversion of 2,2-difluoro-2-(trifluoromethoxy)acetyl chloride to 2,2-difluoro-2-(trifluoromethoxy)acetamide using ammonia", "Step 5: Purification of 2,2-difluoro-2-(trifluoromethoxy)acetamide using sodium hydroxide and acetic anhydride" ] } | |
CAS No. |
2195-83-7 |
Molecular Formula |
C3H2F5NO2 |
Molecular Weight |
179 |
Purity |
95 |
Origin of Product |
United States |
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